molecular formula C7H12N2O2 B1386947 5-(1,1-Dimethoxyethyl)-1H-pyrazole CAS No. 1188281-53-9

5-(1,1-Dimethoxyethyl)-1H-pyrazole

Cat. No. B1386947
M. Wt: 156.18 g/mol
InChI Key: BYJVQYSFSOVPQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(1,1-Dimethoxyethyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of a similar compound, “(1,1-Dimethoxyethyl)benzene”, has been reported. It has a molecular formula of C10H14O2 and a molecular weight of 166.217 Da .


Physical And Chemical Properties Analysis

For a similar compound, “(1,1-Dimethoxyethyl)benzene”, the physical and chemical properties are as follows: It has a density of 1.0±0.1 g/cm3, a boiling point of 221.3±0.0 °C at 760 mmHg, and a flash point of 66.7±0.0 °C .

Scientific Research Applications

Synthesis and Biological Activities

Pyrazole derivatives, including 5-(1,1-Dimethoxyethyl)-1H-pyrazole, have been extensively studied for their biological and pharmacological activities. These compounds are crucial in heterocyclic chemistry and are utilized in organic synthesis.

  • Antibacterial and Antioxidant Activities : Pyrazole derivatives have demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria. Additionally, they exhibit moderate antioxidant activities, as evidenced in a study focusing on the synthesis and activity analysis of tri-substituted pyrazoles (Golea Lynda, 2021).

  • Antimicrobial Properties : Another study synthesized pyrimidine pyrazole derivatives and found them to be effective against various bacteria and fungi, indicating their potential as antimicrobial agents (Rakesh Kumar et al., 2014).

  • Modeling for Drug Candidates : Pyrazole-based drug molecules were designed and synthesized, demonstrating antimicrobial activities against standard bacterial and fungal strains. These findings were supported by molecular docking studies, highlighting the therapeutic potential of pyrazole derivatives in drug development (Shubhangi et al., 2019).

Chemical Synthesis and Characterization

Pyrazole derivatives are also significant in chemical synthesis and characterization studies.

  • Herbicidal Activity : The synthesis of pyrazole benzophenone derivatives revealed herbicidal activities, suggesting their application in agriculture (Ying Fu et al., 2017).

  • Structural and Spectral Investigations : Research on pyrazole-4-carboxylic acid derivatives focused on their experimental and theoretical studies, including spectroscopy and crystallography, to understand their chemical properties (S. Viveka et al., 2016).

  • Efficient Synthesis Methods : Studies have developed efficient synthesis methods for pyrazole derivatives, utilizing environmentally friendly procedures and highlighting their potential for large-scale production (Pan Xu et al., 2015).

Antioxidant and Anticancer Studies

Research on pyrazole derivatives has also explored their antioxidant and anticancer properties.

  • Antioxidant Potential : Novel pyrazole derivatives showed promising antioxidant activities, indicating their potential in oxidative stress-related therapies (K. Karrouchi et al., 2019).

  • Anticancer Agents : Platinum and palladium complexes with pyrazole-containing ligands were evaluated for their anticancer properties, demonstrating potential as novel anticancer agents (E. Budzisz et al., 2004).

Safety And Hazards

The safety data sheet for “(1,1-Dimethoxyethyl)benzene” indicates that it is a combustible liquid. It should be kept away from heat, sparks, open flames, and hot surfaces. In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

5-(1,1-dimethoxyethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-7(10-2,11-3)6-4-5-8-9-6/h4-5H,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJVQYSFSOVPQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,1-Dimethoxyethyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,1-Dimethoxyethyl)-1H-pyrazole
Reactant of Route 2
5-(1,1-Dimethoxyethyl)-1H-pyrazole
Reactant of Route 3
5-(1,1-Dimethoxyethyl)-1H-pyrazole
Reactant of Route 4
5-(1,1-Dimethoxyethyl)-1H-pyrazole
Reactant of Route 5
5-(1,1-Dimethoxyethyl)-1H-pyrazole
Reactant of Route 6
5-(1,1-Dimethoxyethyl)-1H-pyrazole

Citations

For This Compound
1
Citations
YO Edilova, EA Osipova, PA Slepukhin… - International Journal of …, 2023 - mdpi.com
A convenient approach to substituted pyrazoles and pyridazinones based on 1,2,4-triketones is presented. Chemo- and regiocontrol in condensations of t-Bu, Ph-, 2-thienyl-, and CO 2 …
Number of citations: 9 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.